1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid
Overview
Description
1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is a chemical compound with the molecular formula C7H7BN2O2 . It is often used in research and has a molecular weight of 161.96 .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting material, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is reacted with sodium hydride in tetrahydrofuran (THF) under nitrogen. The reaction mixture is then cooled and n-butyllithium is added. This is followed by the addition of triisopropyl borate. The reaction mixture is then allowed to warm to room temperature over 1.5 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a boronic acid group attached at the 4-position .Chemical Reactions Analysis
This compound has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
This compound is a solid compound that should be stored in an inert atmosphere at 2-8°C. .Scientific Research Applications
Pharmaceutical Intermediate Synthesis : Xin Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, which is derived from 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid. This process involved a palladium-catalyzed cyanation/reduction sequence and was a significant contribution to pharmaceutical chemistry (Wang et al., 2006).
Antitumor Activity : In 2013, A. Carbone et al. synthesized new nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds were found to significantly reduce DMPM cell proliferation and induce apoptosis (Carbone et al., 2013).
Chemical Synthesis Techniques : Carl Thibault et al. (2003) presented two routes for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide. This study contributed to the field of organic chemistry by providing new methods for regioselective fluorination (Thibault et al., 2003).
Suzuki–Miyaura Cross-Coupling : E. Matyugina et al. (2020) reported the Suzuki–Miyaura cross-coupling of 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid with functionalized pyridinyl and pyrimidinyl bromides, leading to the synthesis of new promising 3-hetaryl-1H-pyrroles. This study is relevant to medicinal chemistry and materials science (Matyugina et al., 2020).
Synthesis and Properties : R. Herbert and D. Wibberley (1969) investigated different routes for preparing 1H-pyrrolo[2,3-b]pyridines and their reactions with various electrophiles. This work has been foundational in understanding the chemical properties and potential applications of these compounds (Herbert & Wibberley, 1969).
Inhibitors of Gastric Acid Secretion : A. Palmer et al. (2008) prepared a series of 1H-pyrrolo[3,2-b]pyridines that were potent inhibitors of gastric acid secretion. This research has implications for the development of new medications for gastrointestinal disorders (Palmer et al., 2008).
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is the Fibroblast Growth Factor Receptor (FGFR) family, which includes four distinct isoforms (FGFR1–4) found across various tissue types . The FGFRs play an essential role in various types of tumors .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by this compound affects the downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways .
Result of Action
The inhibition of FGFRs by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C
Safety and Hazards
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPGIZCHXNPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CNC2=NC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246761-84-1 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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